N-benzyl-5-bromonicotinamide
CAS No.: 303031-43-8
Cat. No.: VC1977107
Molecular Formula: C13H11BrN2O
Molecular Weight: 291.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 303031-43-8 |
---|---|
Molecular Formula | C13H11BrN2O |
Molecular Weight | 291.14 g/mol |
IUPAC Name | N-benzyl-5-bromopyridine-3-carboxamide |
Standard InChI | InChI=1S/C13H11BrN2O/c14-12-6-11(8-15-9-12)13(17)16-7-10-4-2-1-3-5-10/h1-6,8-9H,7H2,(H,16,17) |
Standard InChI Key | CTVYYGDKDNYJPO-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC(=CN=C2)Br |
Canonical SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC(=CN=C2)Br |
Introduction
Basic Properties and Identification
N-benzyl-5-bromonicotinamide, identified by CAS number 303031-43-8, is a crystalline solid with the molecular formula C₁₃H₁₁BrN₂O and a molecular weight of 291.14 g/mol . It is also known by its IUPAC name N-benzyl-5-bromopyridine-3-carboxamide . This compound consists of a pyridine ring substituted with a bromine atom at the 5-position and a carboxamide group at the 3-position, with the amide nitrogen bearing a benzyl substituent.
Table 1: Key Identifiers and Physical Properties
Property | Value |
---|---|
CAS Number | 303031-43-8 |
Molecular Formula | C₁₃H₁₁BrN₂O |
Molecular Weight | 291.14 g/mol |
IUPAC Name | N-benzyl-5-bromopyridine-3-carboxamide |
Physical State | Solid |
Storage Conditions | Inert atmosphere, Room Temperature |
Boiling Point | 450.4±40.0 °C (Predicted) |
Density | 1.456±0.06 g/cm³ (Predicted) |
pKa | 13.94±0.46 (Predicted) |
Structural Characteristics
The structural features of N-benzyl-5-bromonicotinamide are integral to understanding its chemical behavior and potential biological activities. The compound's structure can be represented through various chemical identifiers that provide standardized descriptions for database searches and chemical communication.
Table 2: Structural Identifiers
Identifier Type | Value |
---|---|
InChI | InChI=1S/C13H11BrN2O/c14-12-6-11(8-15-9-12)13(17)16-7-10-4-2-1-3-5-10/h1-6,8-9H,7H2,(H,16,17) |
InChIKey | CTVYYGDKDNYJPO-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC(=CN=C2)Br |
The compound features three principal structural components:
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A pyridine core with a bromine substituent at position 5
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A carboxamide group attached at position 3 of the pyridine ring
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A benzyl group connected to the amide nitrogen
This specific structural arrangement contributes to the compound's distinct chemical reactivity and potential biological interactions .
Synthetic Methods
The synthesis of N-benzyl-5-bromonicotinamide typically involves the formation of an amide bond between 5-bromonicotinic acid and benzylamine. Several synthetic pathways can be employed to prepare this compound with high purity.
Primary Synthetic Route
The most common synthetic approach involves:
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Activation of 5-bromonicotinic acid using coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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Nucleophilic attack by benzylamine on the activated carboxylic acid
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Formation of the amide bond with release of the coupling agent byproduct
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Purification by chromatography or recrystallization techniques
Alternative Methods
Alternative synthetic approaches include:
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Reaction of 5-bromonicotinoyl chloride (the acid chloride derivative) with benzylamine
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Use of other activating agents such as carbonyldiimidazole (CDI) or HATU
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Microwave-assisted synthesis to improve reaction efficiency and yield
The selection of an appropriate synthetic method depends on factors including scale, available starting materials, desired purity, and specific research requirements.
Chemical Reactivity
N-benzyl-5-bromonicotinamide exhibits chemical reactivity primarily determined by its functional groups: the pyridine ring, the bromine substituent, and the amide linkage. Understanding these reactivity patterns is essential for utilizing this compound in further synthetic transformations.
Substitution Reactions
The bromine atom at the 5-position of the pyridine ring can undergo nucleophilic aromatic substitution reactions with various nucleophiles, including:
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Amines to form aminopyridine derivatives
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Thiols to form thioether derivatives
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Alkoxides to form ether derivatives
Oxidation Reactions
The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as:
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Hydrogen peroxide (H₂O₂)
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m-Chloroperbenzoic acid (m-CPBA)
Reduction Reactions
The bromine atom can be removed under reducing conditions to form the dehalogenated product or, with specific reagents, converted to an amino group. Common reducing agents include:
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Lithium aluminum hydride (LiAlH₄)
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Catalytic hydrogenation (H₂/Pd)
Research Applications
N-benzyl-5-bromonicotinamide has several potential applications in scientific research, particularly in the fields of medicinal chemistry and synthetic organic chemistry.
Chemical Research
In chemical research, this compound serves as:
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An intermediate in the synthesis of more complex organic molecules
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A model compound for studying substitution reactions on pyridine rings
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A building block for the preparation of compound libraries in drug discovery efforts
Biological Research
The compound's potential applications in biological research include:
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Investigation as a biochemical probe to study enzyme activities, particularly those involved in ADP-ribosylation processes
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Exploration of structure-activity relationships in nicotinamide-based compounds
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Development of tools for studying cellular processes affected by ADP-ribosylation
Pharmaceutical Research
Although specific therapeutic applications for N-benzyl-5-bromonicotinamide itself remain to be established, research on related compounds suggests potential in:
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Development of enzyme inhibitors targeting specific cellular processes
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Design of compounds with anticancer properties
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Exploration of receptor modulators for neuropsychiatric applications
Comparative Analysis with Related Compounds
Understanding how N-benzyl-5-bromonicotinamide compares to structurally related compounds provides valuable insights into structure-activity relationships and guides future research directions.
Table 3: Comparison with Related Compounds
Compound | Structural Difference | Potential Biological Activity |
---|---|---|
5-Bromonicotinamide | Lacks benzyl group | Anticancer activity |
N-benzyl-5-chloronicotinamide | Chlorine instead of bromine | Similar enzyme inhibition profile |
N-(3-chlorobenzyl)-5-bromonicotinamide | Additional chlorine on benzyl group | Enhanced receptor binding in some assays |
5-Bromo-N-(3-chloro-benzyl)-nicotinamide | Chlorine on benzyl ring | Potential increased metabolic stability |
These structural comparisons highlight how modifications to the basic scaffold can influence the compound's chemical and biological properties .
Recent Research Developments
Recent research involving nicotinamide derivatives structurally related to N-benzyl-5-bromonicotinamide has focused on several areas:
Medicinal Chemistry Applications
Studies on related nicotinamide derivatives have explored their potential as:
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Anticancer agents, with some compounds demonstrating activity against breast (MCF-7) and lung (A-549) cancer cell lines
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Enzyme inhibitors targeting specific cellular processes
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Receptor modulators, particularly those affecting serotonin receptors
Synthetic Methodology Advancements
Recent advances in synthetic methodologies relevant to N-benzyl-5-bromonicotinamide include:
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Development of more efficient coupling procedures for amide bond formation
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Exploration of catalytic methods for functionalization of the pyridine ring
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Application of flow chemistry techniques to improve synthesis efficiency and scalability
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